Isomaltol - 3420-59-5

Isomaltol

Catalog Number: EVT-272326
CAS Number: 3420-59-5
Molecular Formula: C6H6O3
Molecular Weight: 126.11 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Isomaltol is a natural furan obtained by the enzymatic degradation of starch. It is also a flavor component in bread crust, produced by thermal degradation of sugars.

Galactosyl Isomaltol (GAI)

  • Compound Description: Galactosyl isomaltol is an advanced glycation end product (AGE) formed during the Maillard reaction, specifically through the 1-deoxyosone pathway involving lactose. []
  • Relevance: GAI is a glycosylated derivative of isomaltol, formed by the addition of a galactose molecule. This study found that while GAI can be produced from the acid-catalyzed conversion of galactosyl beta-pyranone, it is not naturally present in commercial drinking milk due to the specific molar ratios of lysine and lactose required for its formation. [] This highlights the importance of specific reaction conditions in the Maillard reaction for the production of different but related compounds like isomaltol and GAI.

Galactosyl Beta-Pyranone (GAP)

  • Compound Description: Galactosyl Beta-Pyranone is another advanced glycation end product (AGE) generated through the Maillard reaction's 1-deoxyosone pathway from lactose. [] It acts as a precursor to Galactosyl Isomaltol (GAI) under acidic conditions. [] This compound serves as a stable marker for gauging the extent of the Maillard reaction and heat treatment in milk. []
  • Relevance: GAP is structurally similar to isomaltol and serves as its precursor in the formation of GAI. The research highlights that while isomaltol itself might not be present in certain food items like milk, its related compounds like GAP and GAI can be indicators of the Maillard reaction and its extent. []

Maltol

  • Compound Description: Maltol, like isomaltol, is a Maillard reaction product known for its fragrant, caramel-like aroma. [, , , ] It is often found in roasted barley (Mugi-cha) alongside isomaltol. []
  • Relevance: Maltol is a structural isomer of isomaltol, sharing the same molecular formula (C6H6O3) but differing in the position of a methyl group. [, , , ] Both compounds are generated via the Maillard reaction and contribute significantly to the aroma profile of various foods. [, , , ]

4-Hydroxy-2-(hydroxymethyl)-5-methyl-3(2H)-furanone

  • Compound Description: This compound is a key product identified in the thermodynamically favorable pathway for 5-hydroxymethylfurfural (HMF) production from glucose. []
  • Relevance: While structurally different from isomaltol, this furanone derivative highlights the diverse range of compounds produced through sugar degradation pathways, similar to those leading to isomaltol formation during the Maillard reaction. []

2-(2-hydroxyacetyl)furan

  • Compound Description: This compound is identified as a thermodynamically stable product in the conversion of glucose to 5-hydroxymethylfurfural (HMF). []
  • Relevance: Although not directly related in structure to isomaltol, this furan derivative underscores the complexity of sugar degradation pathways and the potential for forming various heterocyclic compounds, some of which might be structurally related to isomaltol or its precursors. []

Lysine-derived galactosyl pyrrole

  • Compound Description: This compound, specifically 6-[2-acetyl-3-(beta-D-galactopyranosyloxy)-1-pyrrolyl] 2-amino hexanoic acid, is a lysine-bound advanced glycation end product formed in heated model systems containing casein and lactose. []
  • Relevance: This pyrrole derivative, originating from the reaction of lysine with lactose-derived intermediates like galactosyl isomaltol, demonstrates the potential for isomaltol derivatives to participate in further reactions with amino acids, ultimately leading to the formation of complex Maillard reaction products. []

Lysine-derived glucosyl pyrrole

  • Compound Description: This compound, identified as 6-[2-acetyl-3-(alpha-D-glucopyranosyloxy)-1-pyrrolyl] 2-amino hexanoic acid, is another lysine-bound advanced glycation end product formed in heated model systems containing casein and maltose. []
  • Relevance: Similar to the galactosyl pyrrole, this glucosyl pyrrole, formed from the reaction of lysine with a maltose-derived intermediate analogous to galactosyl isomaltol, demonstrates the ability of sugar-derived isomaltol-like compounds to react with amino acids, yielding diverse advanced glycation end products. []

6-(2-acetyl-3-hydroxy-1-pyrrolyl) 2-amino hexanoic acid

  • Compound Description: This lysine-derived acetyl pyrrole is produced through the enzymatic deglycosylation of both lysine-derived galactosyl pyrrole and lysine-derived glucosyl pyrrole. []
  • Relevance: This compound represents a common structural motif present in the lysine-bound AGEs derived from both lactose and maltose. Its formation from the deglycosylation of the glycosyl pyrroles highlights the structural similarities between the Maillard reaction products derived from different sugars, further emphasizing the significance of isomaltol and its related compounds in the context of the Maillard reaction. []

Isomaltol-α-D-glucoside

  • Compound Description: This glycoside is identified as a constituent of Korean red ginseng [] and Ranunculus ternatus. [] It exhibits modest inhibitory activity against multidrug-resistant tuberculosis. []
  • Relevance: This compound is a naturally occurring glycoside of isomaltol, showcasing the presence of isomaltol derivatives in natural sources and their potential biological activities. [, ]

1-Deoxymaltulosyl-glycine

  • Compound Description: This Amadori compound serves as a starting material in the reaction with cysteine, leading to the formation of a novel intermediate that subsequently degrades to produce isomaltol and acetylfuran under acidic conditions. []
  • Relevance: This study showcases a specific reaction pathway where isomaltol can be generated from a complex sugar derivative, highlighting the potential for isomaltol formation from diverse precursors beyond simple sugars. []

7,8a-dihydroxy-4a-methyl-8-(alpha-d-glucopyranosyloxy)hexahydro-5-oxa-4-thia-1-azanaphthalene-2-carboxylic acid

  • Compound Description: This compound is a novel intermediate formed during the reaction of 1-deoxymaltulosyl-glycine with cysteine. [] Upon acid treatment, it degrades to produce isomaltol and acetylfuran. []
  • Relevance: This intermediate highlights a specific reaction pathway leading to isomaltol formation, involving the interaction between a sugar derivative and cysteine, ultimately resulting in the release of isomaltol. [] This emphasizes the diverse chemical reactions capable of yielding isomaltol as a product.

Allomaltol

  • Compound Description: Allomaltol, alongside isomaltol and maltol, belongs to the C6H6O3 family of compounds and exhibits insulin-enhancing properties. []
  • Relevance: Similar to maltol, allomaltol is a structural isomer of isomaltol, differing in the position of the methyl and hydroxyl groups. [] This structural similarity translates to shared biological activity, demonstrating that subtle structural variations within this class of compounds can influence their pharmacological profiles. []

2,5-dimethyl-4-hydroxy-3(2H)-furanone (Furaneol)

  • Compound Description: Furaneol, alongside isomaltol, maltol, and other caramel compounds, has been identified and quantified in various roasted coffee varieties. [, ]
  • Relevance: Although structurally different from isomaltol, furaneol represents another important flavor compound generated during the roasting process of coffee, similar to how isomaltol contributes to the flavor profile of other roasted products. [, ] This highlights the role of these heterocyclic compounds in developing desirable flavor profiles in food.
Source and Classification

Isomaltol is classified as a Maillard reaction product, specifically derived from the thermal reaction of reducing sugars with amino acids. It is structurally related to maltol, a compound known for its sweet flavor and aroma. Isomaltol is identified by the chemical formula C6H10O5C_6H_{10}O_5 and is categorized under the class of sugar alcohols or polyols, which are known for their sweetening properties without contributing significantly to caloric intake. The compound has the CAS number 3420-59-5 .

Synthesis Analysis

The synthesis of isomaltol can occur through various methods, with the Maillard reaction being one of the most significant pathways.

  1. Maillard Reaction: This non-enzymatic browning process involves the reaction between reducing sugars (like glucose) and amino acids (such as glycine). The initial step forms glycosylamine, which undergoes rearrangement and further reactions to yield various products, including isomaltol .
  2. Alkali Hydrolysis: Another method involves the alkali hydrolysis of O-galactosylisomaltol. This process liberates isomaltol from its glycosylated form through treatment with an alkaline solution, followed by extraction techniques to purify the compound .
  3. Experimental Conditions: Parameters such as temperature, pH, and concentration of reactants are critical in optimizing yield during synthesis. For example, higher temperatures can accelerate the Maillard reaction but may also lead to unwanted side products.
Molecular Structure Analysis

Isomaltol has a molecular structure characterized by a six-membered ring containing hydroxyl groups. Its structural formula can be represented as:

C6H10O5\text{C}_6\text{H}_{10}\text{O}_5

Key Features:

  • Functional Groups: Isomaltol contains multiple hydroxyl (-OH) groups that contribute to its solubility in water and its sweet taste.
  • Stereochemistry: The stereochemistry of isomaltol plays a significant role in its flavor profile and reactivity. It exists in several stereoisomeric forms due to the presence of chiral centers .
Chemical Reactions Analysis

Isomaltol participates in various chemical reactions typical for sugar alcohols:

  1. Redox Reactions: Isomaltol can undergo oxidation to form dicarbonyl compounds or other derivatives.
  2. Condensation Reactions: It can react with other carbonyl compounds in condensation reactions, leading to the formation of more complex molecules.
  3. Complexation: Isomaltol exhibits complexation properties with metal ions, which can influence its behavior in biological systems .
Mechanism of Action

The mechanism of action for isomaltol primarily involves its role as a flavoring agent in food products. It enhances sweetness while contributing to desirable aroma profiles through interactions with taste receptors.

  1. Flavor Enhancement: Isomaltol interacts with sweet taste receptors on the tongue, providing a sweet taste without significant caloric contribution.
  2. Aroma Contribution: As a product of the Maillard reaction, it contributes to the complex flavor profiles of cooked foods by participating in further reactions that produce aromatic compounds.
Physical and Chemical Properties Analysis

Key Properties:

  • Molecular Weight: 162.14 g/mol
  • Melting Point: Isomaltol typically has a melting point around 100 °C.
  • Solubility: It is soluble in water due to its hydroxyl groups.
  • Stability: Isomaltol is relatively stable under normal conditions but may degrade under extreme heat or acidic conditions.

These properties make isomaltol suitable for various applications in food science and nutrition .

Applications

Isomaltol finds applications across several fields:

  1. Food Industry: Used as a sweetener and flavor enhancer in low-calorie food products.
  2. Pharmaceuticals: Investigated for potential use in drug formulations due to its solubility and stability.
  3. Research: Employed in studies related to flavor chemistry and food processing techniques.

Properties

CAS Number

3420-59-5

Product Name

Isomaltol

IUPAC Name

1-(3-hydroxyfuran-2-yl)ethanone

Molecular Formula

C6H6O3

Molecular Weight

126.11 g/mol

InChI

InChI=1S/C6H6O3/c1-4(7)6-5(8)2-3-9-6/h2-3,8H,1H3

InChI Key

HPIGCVXMBGOWTF-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(C=CO1)O

Solubility

Soluble in DMSO

Synonyms

Isomaltol;

Canonical SMILES

CC(=O)C1=C(C=CO1)O

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